molecular formula C11H9Cl2NO B597777 4,8-Dichloro-5-methoxy-2-methylquinoline CAS No. 1206-61-7

4,8-Dichloro-5-methoxy-2-methylquinoline

Cat. No.: B597777
CAS No.: 1206-61-7
M. Wt: 242.099
InChI Key: ADYQOPXQIXGZBF-UHFFFAOYSA-N
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Description

4,8-Dichloro-5-methoxy-2-methylquinoline is a chemical compound with the molecular formula C11H9Cl2NO and a molecular weight of 242.1 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is primarily used in scientific research and has various applications in chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,8-Dichloro-5-methoxy-2-methylquinoline typically involves the reaction of 2-methylquinoline with chlorinating agents and methoxylating agents under controlled conditions. One common method involves the use of phosphorus oxychloride (POCl3) as a chlorinating agent and sodium methoxide (NaOCH3) as a methoxylating agent .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

4,8-Dichloro-5-methoxy-2-methylquinoline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,8-Dichloro-5-methoxy-2-methylquinoline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4,8-Dichloro-5-methoxy-2-methylquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, affecting their function. It may also inhibit certain enzymes, leading to altered cellular processes. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,8-Dichloro-5-methoxy-2-methylquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4,8-dichloro-5-methoxy-2-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Cl2NO/c1-6-5-8(13)10-9(15-2)4-3-7(12)11(10)14-6/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADYQOPXQIXGZBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC(=C2C(=C1)Cl)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00670984
Record name 4,8-Dichloro-5-methoxy-2-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00670984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1206-61-7
Record name 4,8-Dichloro-5-methoxy-2-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00670984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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